7-Chlorospiro[indoline-3,4'-piperidin]-2-one
Overview
Description
7-Chlorospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of an indoline and piperidine ring system, which are connected through a spiro linkage at the 3 and 4’ positions, respectively. The presence of a chlorine atom at the 7th position of the indoline ring further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorospiro[indoline-3,4’-piperidin]-2-one typically involves the cycloisomerization of tryptamine-ynamides. A notable method employs a silver (I) catalyst (Ag(I)) in the presence of triphenylphosphine (PPh3) to facilitate the chelation-controlled cycloisomerization. This reaction proceeds in a racemic and diastereoselective manner, yielding the desired spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for 7-Chlorospiro[indoline-3,4’-piperidin]-2-one are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effective sourcing of reagents.
Chemical Reactions Analysis
Types of Reactions
7-Chlorospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
7-Chlorospiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]: Lacks the chlorine atom at the 7th position.
7-Bromospiro[indoline-3,4’-piperidin]-2-one: Contains a bromine atom instead of chlorine.
Spiro[indoline-3,4’-piperidin]-2-one: Lacks any halogen substituent.
Uniqueness
7-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure and properties make it a valuable subject for further research and development.
Properties
IUPAC Name |
7-chlorospiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMNWHUSITVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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